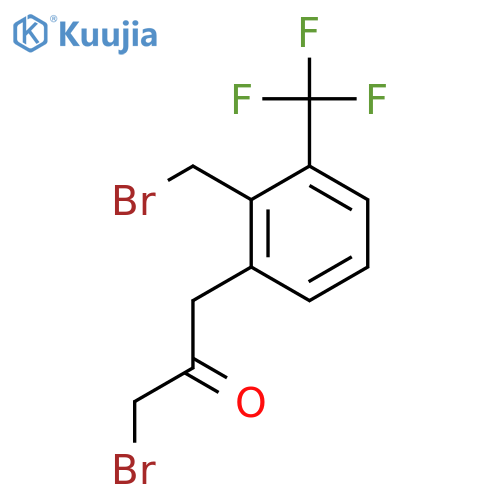

Cas no 1803750-67-5 (1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one)

1803750-67-5 structure

商品名:1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one

CAS番号:1803750-67-5

MF:C11H9Br2F3O

メガワット:373.991772413254

CID:4979682

1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one

-

- インチ: 1S/C11H9Br2F3O/c12-5-8(17)4-7-2-1-3-10(9(7)6-13)11(14,15)16/h1-3H,4-6H2

- InChIKey: ZFGWTLNGRYHOSD-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(C(F)(F)F)=CC=CC=1CC(CBr)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 268

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 17.1

1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013013383-1g |

1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one |

1803750-67-5 | 97% | 1g |

1,445.30 USD | 2021-06-25 | |

| Alichem | A013013383-250mg |

1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one |

1803750-67-5 | 97% | 250mg |

470.40 USD | 2021-06-25 | |

| Alichem | A013013383-500mg |

1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one |

1803750-67-5 | 97% | 500mg |

806.85 USD | 2021-06-25 |

1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

1803750-67-5 (1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one) 関連製品

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量